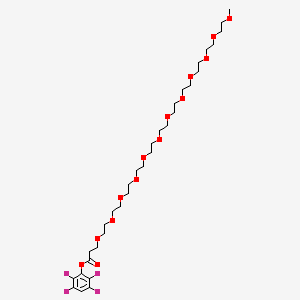

m-dPEG(R)12-TFP ester

Description

Evolution of Discrete Poly(ethylene glycol) (dPEG®) Technology in Bioconjugation Chemistry

Poly(ethylene glycol) (PEG) is a biocompatible, non-toxic, and hydrophilic polymer widely used in biomedical applications to improve the properties of therapeutic molecules. sigmaaldrich.com The process of covalently attaching PEG chains to molecules like proteins, peptides, or oligonucleotides is known as PEGylation. nih.gov This modification can enhance water solubility, increase the hydrodynamic volume of a molecule, prolong its circulation time in the bloodstream, and reduce its immunogenicity and susceptibility to enzymatic degradation. nih.govpharmafeatures.com

Traditionally, PEGylation utilized polydisperse PEGs, which are mixtures of PEG molecules with a range of molecular weights and chain lengths. pharmiweb.comadcreview.com This heterogeneity, however, presents challenges in pharmaceutical development, as it can lead to difficulties in synthesis, purification, and characterization of the final PEGylated product. researchgate.netresearchgate.net The resulting mixture of conjugates can exhibit variable biological activity and potentially trigger unwanted immunogenic responses. nih.govresearchgate.netresearchgate.net

The advancement of synthetic and purification chemistry has led to the development of discrete PEG (dPEG®) technology. pharmiweb.com Quanta BioDesign, founded in 1997, pioneered the commercialization of these monodisperse PEG products. businesswire.commanufacturingchemist.comstratech.co.uk Unlike their polydisperse counterparts, dPEG® reagents are single molecular weight compounds with a precisely defined structure and chain length. sigmaaldrich.compharmiweb.comadcreview.com This monodispersity eliminates the problems associated with heterogeneity, allowing for the production of homogeneous conjugates with consistent and reproducible properties. pharmiweb.comresearchgate.net The use of dPEG® linkers improves control over the final product's pharmacokinetics, bioavailability, and safety profile, making them highly valuable in the design of modern therapeutics and diagnostics. pharmafeatures.comresearchgate.netbiochempeg.com

Heterobifunctional Linkers in Contemporary Chemical Synthesis and Materials Science

Crosslinking is the process of chemically joining two or more molecules with a covalent bond using a crosslinking reagent. thermofisher.com These reagents contain at least two reactive ends and are essential for a wide range of applications, from studying protein interactions and structures to creating antibody-drug conjugates and immobilizing proteins on surfaces. thermofisher.comscbt.com

Crosslinkers can be classified as homobifunctional or heterobifunctional. aatbio.comresearchgate.net Homobifunctional linkers have identical reactive groups at each end and are typically used in single-step reactions. aatbio.com However, this can lead to unwanted polymerization and self-conjugation, where molecules of the same type are linked together. thermofisher.comchemscene.com

Heterobifunctional crosslinkers, in contrast, possess two different reactive groups. scbt.comaatbio.comchemscene.com This feature allows for sequential or two-step conjugation, which provides greater control over the crosslinking process and minimizes undesirable side reactions. thermofisher.comchemscene.com For example, one end of the linker can react with a specific functional group on one molecule, and after purification, the other end can react with a different functional group on a second molecule. thermofisher.com This targeted approach is invaluable for creating complex molecular architectures, such as antibody-enzyme conjugates for immunoassays or linking biomolecules to surfaces for biosensors and drug delivery systems. thermofisher.comscbt.comcreative-proteomics.com The versatility of heterobifunctional linkers makes them crucial tools in biochemistry, molecular biology, and materials science for designing sophisticated and functional molecular constructs. scbt.com

Significance of 2,3,5,6-Tetrafluorophenyl (TFP) Esters as Reactive Intermediates in Activated Ester Chemistry for Bioconjugation

In bioconjugation, the formation of stable amide bonds between a linker and a biomolecule, such as a protein, is a common and critical step. This is often achieved using "activated esters," which are highly reactive towards primary amines found on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues). lumiprobe.com The most common activated esters are N-hydroxysuccinimide (NHS) esters. nih.gov

However, NHS esters are susceptible to hydrolysis, a competing side reaction where the ester reacts with water instead of the target amine. nih.govthermofisher.cn This hydrolysis is particularly problematic at the basic pH conditions (typically pH 7.5-9.0) required for efficient amine conjugation, leading to a loss of reactive agent and potentially lower conjugation yields. nih.govthermofisher.cn

2,3,5,6-Tetrafluorophenyl (TFP) esters have emerged as a superior alternative to NHS esters in many applications. thermofisher.cn TFP esters readily react with primary amines to form the same stable amide bond but exhibit significantly greater stability against hydrolysis, especially at the higher pH levels used for conjugation. lumiprobe.comnih.govlumiprobe.comthermofisher.com Studies have shown that while TFP esters are highly reactive towards amines, their rate of hydrolysis is much lower than that of NHS esters. nih.gov This enhanced stability allows for more controlled and efficient labeling reactions, often resulting in a higher degree of labeling on the target biomolecule. thermofisher.cn For instance, DNA arrays prepared on surfaces functionalized with TFP esters showed a five-fold greater density of DNA molecules compared to those prepared with NHS esters at pH 10. nih.govacs.org This improved balance of reactivity and stability makes TFP esters highly significant and effective reactive intermediates for bioconjugation. thieme-connect.com

Table 1: Comparison of Activated Ester Properties

| Feature | N-Hydroxysuccinimide (NHS) Ester | 2,3,5,6-Tetrafluorophenyl (TFP) Ester |

|---|---|---|

| Reactive Group | Succinimidyl ester | Tetrafluorophenyl ester |

| Target Functional Group | Primary amines | Primary amines |

| Bond Formed | Stable amide bond | Stable amide bond |

| Hydrolytic Stability | Susceptible to hydrolysis, especially at basic pH. nih.govthermofisher.cn | More resistant to hydrolysis than NHS esters. lumiprobe.comnih.govlumiprobe.com |

| Reactivity with Amines | High | High, comparable or superior to NHS esters. thermofisher.cnthieme-connect.com |

| Advantage | Commonly used and well-established. | Greater stability allows for more efficient conjugation under basic conditions. nih.govthermofisher.cn |

Overview of m-dPEG(R)12-TFP Ester's Role as a Versatile Amine-Reactive Spacer and Linker for Molecular Functionalization

The compound m-dPEG®12-TFP ester integrates the key features discussed previously into a single, powerful molecule for bioconjugation. sigmaaldrich.combiosynth.com It is a heterobifunctional reagent, though one end is "capped" and non-reactive. biosynth.com

The m-dPEG®12 portion consists of a methoxy (B1213986) group (m) at one end, which renders it inert, and a discrete polyethylene (B3416737) glycol spacer of exactly 12 ethylene (B1197577) oxide units. sigmaaldrich.comscientificlabs.co.uk This dPEG® spacer imparts hydrophilicity, which can improve the water solubility of modified molecules and reduce non-specific binding. sigmaaldrich.comsigmaaldrich.com Its precise, single-molecule length provides exact spatial control in molecular constructs, while its PEG nature helps to reduce or eliminate immunogenicity and protect proteins from degradation. sigmaaldrich.comsigmaaldrich.com

The TFP ester at the other end is a highly efficient amine-reactive functional group. sigmaaldrich.comsigmaaldrich.com It allows for the covalent attachment of the entire m-dPEG®12-TFP ester molecule to primary amines on various targets, including small molecules, peptides, proteins, and functionalized surfaces like glass or metal. sigmaaldrich.comscientificlabs.co.uk

Together, these components make m-dPEG®12-TFP ester a versatile tool for molecular functionalization. sigmaaldrich.com It acts as a hydrophilic, non-immunogenic spacer that can be used to increase the hydrodynamic volume and in vivo half-life of biotherapeutics, improve the solubility of small molecule drugs, or create well-defined surface modifications for diagnostics and biomaterials. sigmaaldrich.comsigmaaldrich.com Its ability to react specifically with amines via the stable TFP ester makes it a reliable and efficient linker in advanced chemical biology applications. sigmaaldrich.com

Table 2: Properties and Specifications of m-dPEG®12-TFP Ester

| Property | Value |

|---|---|

| Chemical Formula | C₃₂H₅₂F₄O₁₄ sigmaaldrich.com |

| Molecular Weight | 736.74 g/mol sigmaaldrich.com |

| Structure | Linear sigmaaldrich.com |

| Functionality | Monofunctional (one reactive end) sigmaaldrich.com |

| Reactive Group | 2,3,5,6-tetrafluorophenyl (TFP) ester sigmaaldrich.com |

| Target Reactivity | Primary Amines sigmaaldrich.com |

| Spacer | 12 discrete ethylene glycol units, methoxy-terminated sigmaaldrich.com |

Properties

Molecular Formula |

C32H52F4O14 |

|---|---|

Molecular Weight |

736.7 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H52F4O14/c1-38-4-5-40-8-9-42-12-13-44-16-17-46-20-21-48-24-25-49-23-22-47-19-18-45-15-14-43-11-10-41-7-6-39-3-2-29(37)50-32-30(35)27(33)26-28(34)31(32)36/h26H,2-25H2,1H3 |

InChI Key |

UAXYHAYTVZIGED-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of M Dpeg R 12 Tfp Ester

Chemical Synthesis Pathways for m-dPEG(R)12-TFP Ester and Related Analogs

The synthesis of m-dPEG®12-TFP ester originates from its corresponding carboxylic acid precursor, m-dPEG®12-acid. The general strategy involves the activation of the terminal carboxylic acid group of the methoxy-terminated discrete polyethylene (B3416737) glycol (dPEG®) chain with 2,3,5,6-tetrafluorophenol (B1216870) (TFP). This process creates a highly reactive ester that is susceptible to nucleophilic attack, particularly by primary amines, while remaining more resistant to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.

The core structure consists of a monodisperse chain of twelve ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one terminus and the TFP ester at the other. This defined structure is a key feature of dPEG® products, ensuring uniformity in length and molecular weight, which allows for precise control over spacer length in conjugation applications. sigmaaldrich.com The synthesis of related analogs follows similar principles, starting with a functionalized dPEG®-acid precursor which is then activated via TFP esterification. google.com

Precursor Chemistry and Reaction Schemes for Activated Ester Formation

The formation of the TFP ester is a critical step that imparts amine-reactivity to the dPEG® linker. The primary precursor for this transformation is m-dPEG®12-propionic acid. The reaction involves the esterification of this carboxylic acid with 2,3,5,6-tetrafluorophenol.

This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325), in an organic solvent. thermofisher.com Common carbodiimides used in peptide synthesis and bioconjugation, like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are effective for this purpose. thermofisher.comlumiprobe.com The carbodiimide activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of TFP. The strong electron-withdrawing properties of the four fluorine atoms on the phenol (B47542) ring make the resulting TFP ester an excellent leaving group, thus creating a highly efficient acylating agent for primary amines. researchgate.netresearchgate.net

A general reaction scheme is presented below:

| Reactants | Reagents | Product |

| m-dPEG®12-acid + 2,3,5,6-Tetrafluorophenol | Carbodiimide (e.g., EDAC) | m-dPEG®12-TFP ester |

This method is broadly applicable for converting carboxylic acids to their TFP-activated forms, enabling subsequent conjugation reactions. lumiprobe.comdianabiotech.com

Strategic Derivatization of this compound for Diverse Conjugation Capabilities

The true versatility of the dPEG®12-TFP ester platform lies in its capacity for derivatization. By replacing the terminal methoxy group with other functional moieties prior to TFP esterification, a wide array of heterobifunctional linkers can be created, each tailored for specific bioconjugation strategies.

Integration with Maleimide (B117702) Functionality: Synthesis and Application of MAL-dPEG®12-TFP Ester

MAL-dPEG®12-TFP ester is a heterobifunctional crosslinker designed to connect amine-containing molecules with sulfhydryl-containing molecules. sigmaaldrich.comamerigoscientific.com One end features the amine-reactive TFP ester, while the other end possesses a maleimide group that reacts specifically with free sulfhydryl (thiol) groups at a pH range of 6.5-7.5 via a Michael addition reaction. sigmaaldrich.comamerigoscientific.com

The synthesis starts with a dPEG® precursor that has an amine on one end and a carboxylic acid on the other (amino-dPEG®12-acid). The amine is first acylated using a reagent like maleimidopropionic acid N-hydroxysuccinimide ester (MPS) to install the maleimide group. The terminal carboxylic acid of the resulting MAL-dPEG®12-acid is then activated to the TFP ester using the methods described previously. google.com This creates a powerful tool for protein-protein conjugation, antibody-drug conjugation, and surface modification.

| Derivative | Functional Group 1 | Functional Group 2 | Reactivity |

| MAL-dPEG®12-TFP ester | Maleimide | TFP ester | Sulfhydryls (Thiols) |

Incorporation of Azide (B81097) Groups for Click Chemistry: Azido-dPEG®12-TFP Ester Derivatives

The introduction of an azide group creates a linker suitable for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. Azido-dPEG®12-TFP ester allows for the conjugation of an amine-containing molecule to a molecule bearing a terminal alkyne or a strained cyclooctyne (B158145) (for copper-free click chemistry). pubcompare.aisigmaaldrich.com

The synthesis of this derivative begins with an Azido-dPEG®12-acid precursor. This precursor is then subjected to TFP esterification to yield the final amine-reactive, azide-functionalized linker. sigmaaldrich.com This reagent is widely used for labeling and conjugating biomolecules and functionalizing nanoparticles for targeted delivery and imaging applications. pubcompare.aiamazonaws.com

| Derivative | Functional Group 1 | Functional Group 2 | Reactivity |

| Azido-dPEG®12-TFP ester | Azide | TFP ester | Alkynes/Cyclooctynes |

Conjugation with Metal Chelating Agents: DOTA-tris(Acid)-Amido-dPEG®12-TFP Ester Architectures

For applications in nuclear medicine and molecular imaging, metal chelating agents are essential. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator renowned for its ability to stably complex various metal ions, including radionuclides used in PET imaging and radiotherapy.

The DOTA-tris(acid)-amido-dPEG®12-TFP ester derivative incorporates the DOTA chelator at one end of the dPEG® spacer and the amine-reactive TFP ester at the other. biosynth.comsigmaaldrich.com The synthesis involves coupling a protected DOTA derivative to an amino-dPEG®12-acid precursor. Following deprotection, the terminal carboxylic acid is activated to the TFP ester. procurenbuy.com This architecture allows for the straightforward labeling of proteins, peptides, or antibodies with radiometals, while the dPEG® spacer improves the solubility and pharmacokinetics of the resulting conjugate. sigmaaldrich.com

| Derivative | Functional Group 1 | Functional Group 2 | Reactivity |

| DOTA-tris(acid)-amido-dPEG®12-TFP ester | DOTA | TFP ester | Amines, Metal Ions |

Functionalization with Lipid Moieties: Lipoamido-dPEG®12-TFP Ester for Amphiphilic Constructs

To create amphiphilic structures capable of interacting with both aqueous environments and metallic surfaces, a lipid moiety can be incorporated. Lipoamido-dPEG®12-TFP ester is designed for this purpose, featuring a lipoamide (B1675559) group derived from lipoic acid. sigmaaldrich.com The dithiolane ring of the lipoamide group forms strong, stable dative bonds with metal surfaces, particularly gold. sigmaaldrich.comalkalisci.com

The synthesis involves the reaction of lipoic acid with amino-dPEG®12-acid to form the lipoamide linkage. The terminal carboxylic acid of the dPEG® chain is then converted to the amine-reactive TFP ester. sigmaaldrich.com This construct is invaluable for developing self-assembled monolayers on gold surfaces, functionalizing gold nanoparticles, and creating targeted drug delivery systems that can anchor to metal-based platforms. alkalisci.com

| Derivative | Functional Group 1 | Functional Group 2 | Reactivity |

| Lipoamido-dPEG®12-TFP ester | Lipoamide | TFP ester | Amines, Metal Surfaces (e.g., Gold) |

Creation of Branched and Multi-functional dPEG® Constructs Utilizing TFP Ester Moieties

The 2,3,5,6-tetrafluorophenyl (TFP) ester moiety is a highly efficient and stable amine-reactive functional group that plays a crucial role in the synthesis of complex biomolecules. Its utility extends to the creation of branched and multi-functional discrete PEG (dPEG®) constructs, where precise control over molecular architecture is paramount. TFP esters offer distinct advantages over other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, primarily due to their greater stability in aqueous media, which reduces the likelihood of hydrolysis during conjugation reactions. precisepeg.comthieme-connect.com This enhanced stability provides a wider window for reaction optimization and purification, leading to higher yields of the desired conjugate.

The synthesis of branched dPEG® constructs leverages the reactivity of the TFP ester to couple dPEG® arms to a central core molecule containing multiple amine groups. This core can be a simple amino acid, such as lysine (B10760008), or a more complex, custom-synthesized scaffold. By reacting an excess of an amine-containing core with a dPEG®-TFP ester reagent, it is possible to build branched structures with a defined number of dPEG® chains. Conversely, a core molecule functionalized with multiple TFP esters can react with amine-terminated dPEG® chains. These methods allow for the creation of substantially pure branched dPEG® compounds with purities often exceeding 80% or 90%, a significant improvement over conventional polymeric PEGylation reagents. google.comgoogle.com

The versatility of the TFP ester allows for its incorporation into heterobifunctional dPEG® linkers, which are instrumental in building multi-functional constructs. These reagents possess a TFP ester at one terminus and a different reactive group at the other, such as a maleimide, azide, or alkyne. This "orthogonality" enables sequential conjugation reactions, where the TFP ester can be reacted with an amine on a core scaffold, leaving the second functional group available for subsequent modification with another molecule, such as a drug, imaging agent, or targeting ligand. biosynth.comsigmaaldrich.combroadpharm.com

For example, a patent for branched discrete PEG constructs describes the synthesis of dPEG 2-Lys(MAL-dPEG 2)-dPEG 4-TFP ester, a molecule that contains a central lysine core, two different dPEG® chains, and two distinct reactive handles (a maleimide and a TFP ester) for further conjugation. google.com This exemplifies the high degree of architectural control possible. Similarly, commercially available reagents like N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-TFP ester demonstrate the creation of branched tools that incorporate functionalities for both bioorthogonal click chemistry (tetrazine) and high-affinity binding (biotin), all stemming from a structure assembled using stable ester chemistry. alfa-chemistry.com

The table below summarizes various functional groups that can be incorporated into dPEG® constructs using TFP ester chemistry, highlighting the diverse applications these constructs can be tailored for.

| Functional Group | Reactive Partner | Purpose/Application |

| TFP Ester | Primary Amines | Covalent ligation to proteins, peptides, surfaces |

| Maleimide | Thiols (Sulfhydryls) | Site-specific conjugation to cysteine residues |

| Azide (N₃) | Alkynes, DBCO, BCN | Copper-catalyzed or strain-promoted "click chemistry" |

| Aldehyde | Aminooxy, Hydrazides | Bioorthogonal ligation forming oximes or hydrazones |

| Biotin | (Strept)avidin | High-affinity, non-covalent labeling and purification |

| DOTA | Metal Ions (e.g., Ga³⁺, Lu³⁺) | Chelating agent for radiolabeling in imaging/therapy |

The following table provides examples of specific branched and multi-functional dPEG® constructs that utilize TFP ester moieties in their synthesis, showcasing the modularity of this approach.

| Compound Name | Key Features | Potential Use | Reference |

| dPEG 2-Lys(MAL-dPEG 2)-dPEG 4-TFP ester | Branched (lysine core), Heterobifunctional (Maleimide, TFP ester) | Building block for antibody-drug conjugates or theranostics | google.com |

| N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-TFP ester | Branched, Multi-functional (Tetrazine, Biotin, TFP ester) | Pre-targeted imaging or drug delivery, affinity labeling | alfa-chemistry.com |

| DOTA-tris(Acid)-Amido-dPEG®12-TFP Ester | Heterobifunctional (DOTA chelator, TFP ester) | Radiolabeling of amine-containing biomolecules for PET/SPECT imaging or radiotherapy | biosynth.com |

| Bis-PEG13-TFP ester | Homobifunctional (two TFP esters) | Crosslinking of amine-containing molecules or surface functionalization | broadpharm.com |

Reaction Kinetics, Mechanisms, and Selectivity in M Dpeg R 12 Tfp Ester Bioconjugation

Amine Reactivity and Specificity of the TFP Ester Functional Group

The 2,3,5,6-tetrafluorophenyl (TFP) ester functional group of m-dPEG(R)12-TFP ester is a highly efficient acylating agent for primary and secondary amines. lumiprobe.com This reactivity is fundamental to its role in bioconjugation, where it is used to modify proteins, peptides, and other biomolecules or surfaces containing accessible amine groups. sigmaaldrich.commyskinrecipes.com The primary targets in proteins are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amine. thermofisher.com

The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a stable, covalent amide bond and the displacement of the 2,3,5,6-tetrafluorophenol (B1216870) (TFP) leaving group. The electron-withdrawing fluorine atoms on the phenyl ring of the TFP ester play a key role in this process by stabilizing the leaving group, which contributes to the high reactivity of the ester.

This reaction is highly specific towards amines and proceeds efficiently under mild conditions, typically at a pH range of 7.0 to 9.0. smolecule.com The specificity for amines allows for targeted modification of biomolecules with minimal cross-reactivity with other nucleophilic functional groups, such as hydroxyl groups, under controlled conditions. sigmaaldrich.com

Comparative Analysis of Reactivity and Hydrolytic Stability: TFP Esters versus N-Hydroxysuccinimide (NHS) Esters

In the realm of amine-reactive crosslinkers, N-hydroxysuccinimide (NHS) esters are widely used. thermofisher.comthieme-connect.com However, TFP esters, including this compound, present several advantages, primarily concerning their hydrolytic stability. thieme-connect.comamerigoscientific.comthieme-connect.com

The byproduct of the TFP ester reaction, tetrafluorophenol, is considered less nucleophilic than N-hydroxysuccinimide, the byproduct of NHS ester reactions. thieme-connect.comthieme-connect.com This means it is less likely to interfere with the desired conjugation reaction. thieme-connect.comthieme-connect.com

| Parameter | TFP Ester | NHS Ester |

|---|---|---|

| Reactivity | High, with some studies showing it to be comparable to or slightly less reactive than NHS esters. thieme-connect.comthieme-connect.com | High, though rapid hydrolysis can reduce effective reactivity. thieme-connect.com |

| Hydrolytic Stability | Greater stability, especially at basic pH. lumiprobe.comamerigoscientific.comnih.gov | Lower stability, with a short half-life at basic pH. researchgate.netnih.gov |

| Optimal Reaction pH | 7.0 - 9.0, with some sources suggesting >7.5. precisepeg.com | Optimal at 8.3-8.5, but hydrolysis increases significantly at this pH. precisepeg.comlumiprobe.com |

| Byproduct Interference | Low; tetrafluorophenol is less nucleophilic. thieme-connect.comthieme-connect.com | Potential for interference from N-hydroxysuccinimide. thieme-connect.com |

Influence of pH on Reaction Efficiency and Ester Hydrolysis

The pH of the reaction buffer is a critical parameter that significantly influences both the rate of amine acylation and the competing rate of ester hydrolysis for both TFP and NHS esters. nih.gov For an efficient reaction, the amine must be in its deprotonated, nucleophilic state, which is favored at pH values above the pKa of the amine. thermofisher.com For the ε-amino group of lysine, this typically requires a pH of 8.5 to 9.5 for optimal modification. thermofisher.com

However, the rate of hydrolysis for both ester types also increases with pH. nih.gov NHS esters are particularly susceptible, with a half-life measured in hours at pH 7, which shortens to minutes at pH 8. researchgate.net In contrast, TFP esters exhibit significantly greater stability under basic conditions. nih.govresearchgate.net Studies on self-assembled monolayers (SAMs) demonstrated that TFP-terminated surfaces are much more stable to basic pH than their NHS counterparts, with a 10-fold increase in half-life at pH 10. nih.gov This superior hydrolytic stability allows for conjugation reactions to be carried out at the optimal pH for amine reactivity with less loss of the reagent to hydrolysis, ultimately leading to higher coupling efficiency. researchgate.net

| Ester | pH | Rate Constant (k') | Half-Reaction Time (t1/2) |

|---|---|---|---|

| NHS | 7.0 | 0.003 min-1 | 231 min |

| 8.0 | 0.012 min-1 | 58 min | |

| 10.0 | 0.14 min-1 | 5.0 min | |

| TFP | 7.0 | 0.002 min-1 | 347 min |

| 8.0 | 0.007 min-1 | 99 min | |

| 10.0 | 0.014 min-1 | 50 min |

Solvent Selection and its Impact on Conjugation Yields

The choice of solvent is another crucial factor in bioconjugation reactions with this compound. While the dPEG® portion of the molecule enhances water solubility, the TFP ester itself is hydrophobic. sigmaaldrich.comprecisepeg.com For reactions involving poorly soluble biomolecules, or to improve the solubility of the reagent itself, the use of water-miscible organic co-solvents is often necessary.

Commonly used solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). smolecule.comresearchgate.net These solvents can help to dissolve the TFP ester reagent and the substrate, facilitating a more efficient reaction. researchgate.net However, it is important to use anhydrous, high-purity solvents, as impurities or water content can contribute to the hydrolysis of the active ester. researchgate.net For instance, DMF can degrade over time to form amines, which would then compete with the target biomolecule for the TFP ester. researchgate.net In situations where organic solvents cannot be used, the higher water solubility of some NHS esters might make them a more suitable, albeit less stable, choice. precisepeg.com

Strategic Approaches for Site-Specific and Controlled Conjugation Reactions

Achieving site-specific and controlled conjugation is often a primary goal in bioconjugation to preserve the biological activity of the target molecule. While TFP esters react with available primary amines, which can be numerous on a protein surface, several strategies can be employed for more controlled reactions. thermofisher.com

One approach involves using heterobifunctional linkers that incorporate a TFP ester. For example, a MAL-dPEG(R)12-TFP ester contains a maleimide (B117702) group that reacts specifically with free sulfhydryl (thiol) groups at pH 6.5-7.5, and a TFP ester that reacts with amines. scientificlabs.co.uksigmaaldrich.com This allows for a two-step, orthogonal conjugation strategy where a thiol-containing molecule can be reacted first, followed by the reaction of the TFP ester with an amine on a different molecule.

Another strategy involves controlling the stoichiometry of the reaction. By using a limited molar excess of the this compound, the extent of modification can be controlled, although this may not result in a single, site-specifically modified product. smolecule.com Furthermore, advanced techniques can involve the site-specific introduction of a uniquely reactive functional group onto a biomolecule, which can then be targeted by a complementary reactive group on the dPEG®-TFP ester.

Considerations of Steric Hindrance and Molecular Accessibility in Bioconjugation Efficiency

The efficiency of a bioconjugation reaction is not solely dependent on the intrinsic reactivity of the functional groups but also on their accessibility. Steric hindrance can play a significant role in determining whether a reaction will occur at a specific site on a large biomolecule like a protein. sigmaaldrich.comacs.org

The discrete-length polyethylene (B3416737) glycol (dPEG®) spacer of this compound is designed to mitigate issues of steric hindrance. myskinrecipes.com The flexible and hydrophilic PEG chain acts as a linker arm, increasing the distance between the TFP ester and the core of the molecule it is attached to. This spacer can help the reactive TFP ester group to access sterically hindered amine residues on the surface of a target protein that might otherwise be inaccessible to a reagent with a shorter or more rigid linker. myskinrecipes.com The length of the PEG spacer can be varied in different dPEG® products to optimize the accessibility for a particular conjugation pair.

Advanced Academic Research Applications of M Dpeg R 12 Tfp Ester

Protein and Peptide Bioconjugation for Enhanced Research Modalities

The covalent attachment of m-dPEG(R)12-TFP ester to proteins and peptides, a process known as PEGylation, offers a multitude of advantages for research applications. broadpharm.com The TFP ester reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond. wikipedia.orglumiprobe.com This modification can significantly alter the physicochemical properties of the biomolecule. broadpharm.com

The conjugation of the hydrophilic dPEG®12 chain increases the hydrodynamic volume of proteins and peptides. scientificlabs.co.ukvectorlabs.com This increase in size and hydrophilicity can enhance the solubility of poorly soluble biomacromolecules in aqueous buffers, which is often a critical factor in various experimental setups. scientificlabs.co.uksigmaaldrich.com Improved solubility can prevent aggregation and precipitation, ensuring the biomolecule remains in a monomeric and active state for downstream analysis. vectorlabs.com

In many in vitro bioassays, such as immunoassays, non-specific binding of proteins to surfaces or other molecules can lead to high background signals and inaccurate results. nih.gov PEGylation with reagents like this compound creates a hydrophilic shield around the protein, which can significantly reduce these non-specific interactions. sigmaaldrich.comvectorlabs.com This is particularly beneficial in techniques like ELISA, Western blotting, and surface plasmon resonance, where minimizing background is crucial for sensitivity and accuracy. nih.gov The reduction in non-specific binding can lead to an improved signal-to-noise ratio. vectorlabs.com

The dPEG® chain can sterically hinder the approach of proteases to the protein or peptide backbone, thereby protecting it from proteolytic degradation. sigmaaldrich.combiochempeg.com This increased stability is advantageous in cell culture experiments or other in vitro systems where proteases may be present, ensuring the integrity and activity of the biomolecule over the course of the experiment. sigmaaldrich.com

The non-immunogenic nature of polyethylene (B3416737) glycol is a key feature in its application. sigmaaldrich.com When attached to a protein or peptide, the dPEG®12 moiety can mask immunogenic epitopes, reducing the potential for an immune response in preclinical animal models. scientificlabs.co.uksigmaaldrich.com This is particularly important when studying the function of non-native or modified proteins in vivo, as it can prevent the generation of antibodies that might otherwise interfere with the experimental outcome. biochempeg.com

Oligonucleotide and Nucleic Acid Chemical Modification

The TFP ester of this compound can be used to modify amine-functionalized oligonucleotides and nucleic acids. lumiprobe.combiosynth.com This modification can enhance the solubility and stability of the nucleic acids, protecting them from nuclease degradation. nih.govnih.gov Furthermore, the attachment of the PEG spacer can improve the pharmacokinetic properties of therapeutic oligonucleotides in preclinical studies. Research has shown that TFP esters provide a stable linkage for creating DNA arrays on gold surfaces and are more resistant to hydrolysis under basic conditions compared to N-hydroxysuccinimide (NHS) esters. nih.gov

Nanoparticle Functionalization and Surface Engineering

The surface of nanoparticles can be functionalized with this compound to improve their properties for biomedical research applications. vectorlabs.com The TFP ester reacts with amine groups that can be introduced onto the nanoparticle surface. This PEGylation process can:

Increase stability in biological media: The hydrophilic PEG layer prevents aggregation and opsonization (the process of marking particles for phagocytosis). nih.gov

Reduce non-specific protein adsorption: This "stealth" effect prolongs circulation time in preclinical models by evading the reticuloendothelial system. nih.gov

Improve biocompatibility: The non-immunogenic nature of PEG reduces the potential for adverse immune reactions. scientificlabs.co.uk

Tailoring Surface Properties for Specific Biological and Chemical Interactions

The modification of surfaces with this compound is a key strategy for controlling interfacial properties in biological and chemical systems. sigmaaldrich.com The TFP ester end reacts efficiently with available primary amine groups on a variety of substrates, including proteins, peptides, and functionalized surfaces like glass and metals. sigmaaldrich.com This process, known as PEGylation, grafts the hydrophilic dPEG® chain onto the surface.

This surface modification serves several critical functions. The PEG layer is known to reduce or eliminate the non-specific binding of proteins and other biomolecules, a phenomenon often referred to as an "antifouling" property. vectorlabs.com This is crucial in applications where specific interactions are paramount, as it minimizes background noise and enhances the signal-to-noise ratio. vectorlabs.com For example, in the context of biomaterials, such modifications can render a surface that might otherwise be prone to protein adsorption more biocompatible. Research has shown that using a PEG-spacer to immobilize specific peptides on a polymer surface can create a material that supports the growth of desired cells, like endothelial cells, while simultaneously resisting the adhesion of platelets and other proteins.

Table 1: Surface Modification with this compound and Resulting Properties

| Substrate Type | Functional Group Targeted | Primary Outcome of PEGylation | Application Area |

|---|---|---|---|

| Proteins/Peptides | Lysine ε-amino groups, N-terminal amines | Increased solubility, reduced immunogenicity, protection from proteolysis. sigmaaldrich.com | Bioconjugate Chemistry |

| Nanoparticles (e.g., gold, silica) | Amine-functionalized surfaces | Reduced non-specific protein binding, enhanced colloidal stability. vectorlabs.com | Drug Delivery, Diagnostics |

| Glass/Silica (B1680970) Surfaces | Amine-silanized surfaces | Creation of antifouling surfaces, controlled immobilization of biomolecules. sigmaaldrich.com | Biosensors, Microarrays |

| Polymer Biomaterials | Amine-functionalized polymers | Improved biocompatibility, promotion of specific cell adhesion, antifouling properties. | Tissue Engineering |

Enhancing Colloidal Stability and Circulation Characteristics of Nanocarriers

In the field of nanomedicine, this compound is utilized to improve the performance of nanocarriers such as nanoparticles, quantum dots, and carbon nanotubes. vectorlabs.com When these nanoparticles are introduced into biological fluids, they are often coated by serum proteins in a process called opsonization, which can lead to aggregation and rapid clearance from circulation by the reticuloendothelial system (RES). nih.gov

PEGylation with this compound creates a hydrophilic, flexible shell around the nanocarrier. mdpi.com This PEG layer acts as a steric barrier, physically hindering the approach and adsorption of proteins. nih.gov This "stealth" effect prevents aggregation, thereby enhancing the colloidal stability of the nanoparticles in high ionic strength environments like blood. nih.govnih.gov Studies on various nanoparticle systems, including layered double hydroxides and mesoporous silica, have demonstrated that a PEG coating significantly improves their dispersity and stability in both water and biological media. rsc.org By reducing opsonization and subsequent RES uptake, this surface modification prolongs the systemic circulation time of the nanocarriers, which is a critical factor for effective drug delivery to target tissues. nih.gov

Table 2: Impact of PEGylation on Nanocarrier Properties

| Nanocarrier Type | Challenge Without PEGylation | Benefit of this compound Coating | Research Finding |

|---|---|---|---|

| Mesoporous Silica Nanoparticles | Aggregation in biological media, degradation. | Improved monodisperse suspension, reduced rate of degradation. rsc.org | The PEG-shell significantly reduces the rate of silica degradation in simulated body fluid. rsc.org |

| Layered Double Hydroxides | Poor colloidal stability. | Maintained dispersity in water and saline, enhanced cellular uptake. | PEGylated nanoparticles showed no effect on cell viability up to 500 µg/mL. |

| Gold Nanoparticles | Tendency to aggregate. | Increased stability during storage and application via steric stabilization. nih.gov | PEG reduces the tendency of particles to aggregate. nih.gov |

| General Nanocarriers | Opsonization and rapid clearance by RES. | Shields surface from protein adsorption, prolonging circulation time. nih.gov | PEGylation reduces rather than completely eliminates protein adsorption. nih.gov |

Development of Molecular Probes and Imaging Agents for Preclinical Research

The precise structure of this compound makes it a valuable linker for the synthesis of sophisticated molecular probes used in preclinical research. Its defined length, hydrophilicity, and reactive TFP ester allow for the conjugation of reporter molecules (like radionuclides or fluorophores) to targeting moieties (like peptides or antibodies) while maintaining the biological activity of the targeting ligand.

Radiochemical Labeling Strategies Utilizing TFP Ester Derivatives for Molecular Imaging

In nuclear medicine, particularly Positron Emission Tomography (PET), TFP esters are employed in the synthesis of radiolabeled imaging agents. nih.gov PET requires the labeling of biologically active molecules with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). nih.gov The short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid and efficient labeling chemistries. nih.govmdpi.com

TFP esters serve as excellent amine-reactive prosthetic groups for this purpose. The strategy often involves first synthesizing a small molecule containing the radionuclide, such as [¹⁸F]F-Py-TFP, which has an activated TFP ester. nih.gov This radiolabeled intermediate can then be quickly and efficiently conjugated to a targeting molecule, like a peptide or antibody fragment, that has an available amine group. nih.govmdanderson.org This approach is advantageous because the TFP ester is more resistant to hydrolysis under aqueous reaction conditions than NHS esters, providing a more reliable and higher-yield conjugation. vectorlabs.com This method has been successfully used to couple ¹⁸F-labeled tetrazines to antibody ligands for PET imaging of targets in the brain. nih.gov

Table 3: TFP Esters in Radiolabeling for PET Imaging

| Radionuclide | Labeling Strategy | Role of TFP Ester | Example Application |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | Two-step conjugation via a prosthetic group. acs.org | Provides a stable, amine-reactive handle on the ¹⁸F-containing molecule for rapid coupling to a biomolecule. nih.gov | Labeling of TCO-modified antibody ligands with [¹⁸F]F-Py-TFP for imaging amyloid-β. nih.gov |

| Fluorine-18 (¹⁸F) | Direct amidation. | Activated ester for reaction with amine-containing precursors. | Synthesis of ¹⁸F-labeled tetrazines for pre-targeted imaging. nih.gov |

Fluorescent Probe Synthesis for in vitro and ex vivo Biological Tracking

The TFP ester moiety is highly effective for conjugating fluorescent dyes to biomolecules for use in applications like flow cytometry, fluorescence microscopy, and in vitro tracking. vectorlabs.com Amine-reactive dyes are commonly functionalized as TFP esters because they readily react with primary amines on proteins, amine-modified oligonucleotides, and other targets to form a stable amide bond. broadpharm.comlumiprobe.com

The primary advantage of using a TFP ester over the more traditional NHS ester for synthesizing fluorescent probes is its superior stability in aqueous buffers. vectorlabs.combroadpharm.comvectorlabs.com NHS esters can hydrolyze rapidly at the basic pH levels (pH 8.0-9.0) often used for labeling, reducing the efficiency of the conjugation reaction. mdpi.com TFP esters are significantly more resistant to spontaneous hydrolysis, allowing for longer reaction times, which can lead to more efficient and reproducible labeling of biomolecules. broadpharm.comvectorlabs.comucsd.edu This enhanced stability makes TFP esters, like the one found on this compound, a preferred choice for creating bright, high-quality fluorescent conjugates for sensitive detection assays. broadpharm.comucsd.edu

Table 4: Comparison of TFP and NHS Esters for Fluorescent Probe Synthesis

| Property | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimidyl) Ester |

|---|---|---|

| Reactivity | Reacts with primary and secondary amines. lumiprobe.com | Reacts with primary amines. |

| Bond Formed | Stable amide bond. vectorlabs.combroadpharm.com | Stable amide bond. lumiprobe.com |

| Stability in Aqueous Buffer | More stable; resistant to spontaneous hydrolysis for several hours at basic pH. vectorlabs.combroadpharm.comvectorlabs.com | Less stable; more susceptible to spontaneous hydrolysis, especially at basic pH. lumiprobe.com |

| Optimal Reaction pH | Typically pH 7.5 - 8.0. vectorlabs.com | Typically pH 7.0 - 7.5. vectorlabs.com |

| Outcome | More efficient and reproducible labeling. vectorlabs.com | Can result in lower conjugation efficiency due to hydrolysis. |

Immobilization on Functionalized Surfaces for Biosensing and Array Technologies

The dual functionality of this compound makes it an ideal linker for attaching biorecognition molecules to the surfaces of biosensors and microarrays. The quality of a biosensor is critically dependent on the properties of this interface, which must promote specific binding of the target analyte while resisting non-specific adsorption of other molecules in the sample. researchgate.net

Fabrication of Biosensor Platforms with Activated Ester Monolayers

In biosensor fabrication, a common approach is to create a self-assembled monolayer (SAM) on a transducer surface, such as gold or silica. mdpi.comacs.org Molecules like this compound can be used to form such a monolayer. The PEG portion of the molecule forms a hydrophilic layer that acts as an effective barrier to the non-specific adsorption of proteins from complex samples like serum, thereby reducing the background noise of the sensor. nih.gov

Table 5: Components of a Biosensor Interface Using Activated Ester Monolayers

| Component | Material/Molecule | Function | Advantage Provided by this compound |

|---|---|---|---|

| Transducer Surface | Gold, Silica, Carbon | Detects binding events (e.g., electrochemically, optically). nih.gov | N/A |

| Linker Layer | This compound | Forms a monolayer, prevents non-specific binding, provides reactive sites. | Defined length, hydrophilicity, and hydrolytically stable TFP ester. vectorlabs.com |

| Biorecognition Element | Antibodies, Aptamers, Enzymes | Specifically binds to the target analyte. nih.gov | Efficiently immobilized via reaction with the TFP ester. |

| Target Analyte | Biomarkers, Proteins, DNA | Molecule to be detected in the sample. | Binding is detected with high signal-to-noise due to the low-fouling surface. researchgate.net |

Construction of High-Density DNA Arrays

The structure of this compound features a methoxy-terminated dPEG(R)12 spacer, which provides a defined distance between the surface and the immobilized oligonucleotide. The other end of the molecule is functionalized with a TFP ester, an amine-reactive group that forms a stable amide bond with amine-modified DNA probes. This covalent linkage ensures the robust attachment of the DNA to the surface.

Role of the TFP Ester in DNA Immobilization

The choice of the amine-reactive group is critical for achieving a high density of functional DNA probes on the array surface. While N-hydroxysuccinimide (NHS) esters have been commonly used for this purpose, TFP esters offer significant advantages, particularly in aqueous environments where DNA immobilization is typically performed. acs.orgnih.gov Research has shown that TFP esters are less susceptible to hydrolysis than NHS esters, especially under the slightly basic pH conditions (pH 7.5–8.0) that are optimal for the reaction with primary amines. lumiprobe.com This increased stability of the TFP ester in aqueous buffers allows for a more efficient and consistent reaction with amine-modified oligonucleotides over time, leading to a higher surface density of immobilized DNA. nih.govresearchgate.net

A comparative study on the stability of TFP and NHS ester-terminated self-assembled monolayers (SAMs) on gold surfaces demonstrated the superior hydrolytic stability of the TFP ester. The results, summarized in the table below, show the half-life of the esters at different pH values.

Table 1: Comparison of Hydrolytic Stability of TFP and NHS Esters

| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |

|---|---|---|

| 7.0 | 1800 | 960 |

| 8.0 | 660 | 220 |

| 10.0 | 360 | 39 |

Data synthesized from a study by Lockett et al. nih.gov

This enhanced stability directly translates to a higher density of immobilized oligonucleotides. In the same study, DNA arrays prepared on TFP ester-functionalized surfaces at pH 10 exhibited a five-fold greater surface density of DNA molecules compared to those prepared on NHS ester surfaces. nih.govnih.gov Furthermore, the use of TFP esters resulted in a reduced fluorescence background and smaller, more uniform spot radii, which are all desirable characteristics for high-density DNA arrays. acs.org

The Function of the dPEG(R)12 Spacer

The inclusion of a PEG spacer between the surface and the DNA probe is another crucial design element for high-performance DNA arrays. The spacer serves to physically distance the oligonucleotide from the substrate, which has several beneficial effects. Firstly, it reduces steric hindrance, allowing the immobilized DNA probes to be more accessible for hybridization with target molecules in solution. researchgate.net Secondly, the hydrophilic nature of the PEG chain helps to create a hydrated microenvironment around the probe, which can facilitate the hybridization process. jenkemusa.com

The length of the PEG spacer is a critical parameter that can be optimized to maximize hybridization efficiency. mdpi.com While a very short spacer may not provide sufficient distance from the surface, an excessively long spacer could lead to undesirable interactions or a decrease in probe density. The this compound provides a discrete spacer length of 12 PEG units, which has been shown in various studies to be an effective length for improving the performance of surface-bound biomolecules. This defined length, a characteristic of dPEG(R) products, ensures uniformity across the array, which is essential for reproducible results. Studies have shown that the use of PEG spacers can significantly improve the hybridization yield on DNA microarrays. researchgate.net For instance, the inclusion of PEG in the hybridization buffer has been shown to enhance the hybridization signal for longer DNA targets. researchgate.net

Analytical and Characterization Methodologies for M Dpeg R 12 Tfp Ester Conjugates

Chromatographic Techniques for Conjugate Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of m-dPEG(R)12-TFP ester conjugates, enabling both the purification of the desired product and the assessment of its homogeneity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both monitoring the progress of conjugation reactions involving this compound and for the purification of the resulting conjugates. frontiersin.org The technique's high resolution and sensitivity allow for the separation and quantification of the starting materials, the desired conjugate, and any byproducts. frontiersin.org

Reverse-phase HPLC (RP-HPLC) is frequently employed, often using a C18 column. biorxiv.org The separation is typically achieved using a gradient elution system, commonly involving water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA). biorxiv.org For instance, a linear gradient from 5% to 95% acetonitrile can be used to elute compounds based on their hydrophobicity. biorxiv.org Detection is commonly performed using UV absorbance, with wavelengths chosen based on the absorbance characteristics of the components, such as 230 nm for general detection or specific wavelengths like 566 nm and 647 nm for fluorophore-conjugated compounds. biorxiv.org

The progress of a conjugation reaction can be monitored by periodically analyzing aliquots of the reaction mixture. The decrease in the peak corresponding to the starting materials and the emergence of a new peak for the conjugate provides real-time information on reaction completion. google.comgoogle.com For purification, semi-preparative HPLC is utilized to isolate the conjugate of interest from unreacted this compound, the unconjugated biomolecule, and other reaction impurities. biorxiv.org

| Parameter | Typical Conditions for HPLC Analysis of this compound Conjugates | Reference |

| Column | Reverse-phase C18 (e.g., 9.4 x 250 mm, 5 µm) | biorxiv.org |

| Mobile Phase A | Water with 0.1% v/v trifluoroacetic acid | biorxiv.org |

| Mobile Phase B | Acetonitrile with 0.1% v/v trifluoroacetic acid | biorxiv.org |

| Gradient | Linear gradient, e.g., 5% to 95% Solvent B | biorxiv.org |

| Flow Rate | e.g., 4 mL/min for semi-preparative purification | biorxiv.org |

| Detection | UV Diode Array Detector (e.g., 230 nm, 280 nm, or specific fluorophore wavelengths) | biorxiv.orgchromatographyonline.com |

This table presents typical parameters for HPLC analysis and purification. Specific conditions may need to be optimized based on the properties of the conjugate.

Size-Exclusion Chromatography (SEC) is a powerful technique for characterizing the hydrodynamic volume of this compound conjugates. americanlaboratory.com This method separates molecules based on their size in solution, providing valuable information about the extent of PEGylation and the presence of aggregates or fragments. biopharminternational.comwyatt.com Unlike standard analytical SEC which relies on column calibration with standards, techniques like SEC with multi-angle light scattering (SEC-MALS) provide absolute measurements of molar mass and size without this dependency. wyatt.com

The attachment of the m-dPEG(R)12 chain significantly increases the hydrodynamic radius of the target molecule. americanlaboratory.comnih.gov SEC can effectively resolve the PEGylated conjugate from the smaller, unconjugated molecule. nih.gov For example, the hydrodynamic radius of a protein was observed to increase from 2.0 nm to 4.7 nm after PEGylation. americanlaboratory.com This change in size is a key indicator of successful conjugation.

SEC is also crucial for assessing the purity of the conjugate by detecting the presence of high molecular weight aggregates or low molecular weight fragments. chromatographyonline.combiopharminternational.com A typical SEC method would involve an isocratic mobile phase, often a buffered solution, with UV detection at 280 nm for protein conjugates. chromatographyonline.com

| Parameter | Typical Conditions for SEC Analysis | Reference |

| Mobile Phase | Buffered saline (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2) | chromatographyonline.com |

| Flow Rate | Isocratic, e.g., 0.5 mL/min | chromatographyonline.com |

| Detection | UV at 280 nm, Multi-Angle Light Scattering (MALS), Dynamic Light Scattering (DLS) | chromatographyonline.comamericanlaboratory.com |

| Column | Appropriate for the molecular weight range of the conjugate and its components | chromatographyonline.com |

This table outlines general conditions for SEC analysis. The specific mobile phase and column should be chosen to ensure optimal separation and prevent non-specific interactions.

Spectroscopic and Spectrometric Characterization of Conjugates

Spectroscopic and spectrometric methods provide detailed structural and quantitative information about this compound conjugates, complementing the data obtained from chromatographic techniques.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key technique for determining the molecular weight of this compound conjugates. canterbury.ac.nz It provides a rapid and sensitive means to confirm successful conjugation and to assess the degree of PEGylation. researchgate.net The mass spectrum of a successful conjugate will show a significant increase in mass corresponding to the addition of the this compound moiety. researchgate.net

For example, in the analysis of a PEGylated peptide, the non-PEGylated form showed a parent ion at 2867.6 Da, while the PEGylated version exhibited a molecular distribution around 4781.4 Da. researchgate.net MALDI-TOF MS can also reveal the heterogeneity of the sample, indicating the presence of any unreacted starting material or molecules with varying degrees of PEGylation. researchgate.netwalshmedicalmedia.com The choice of matrix is crucial for successful analysis, with sinapinic acid being a common choice for proteins and peptides. canterbury.ac.nz

| Parameter | Typical Conditions for MALDI-TOF MS Analysis | Reference |

| Instrument Mode | Linear or Reflectron | canterbury.ac.nznih.gov |

| Matrix | Sinapinic acid, α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB) | canterbury.ac.nzresearchgate.netnih.gov |

| Cationizing Agent | NaCl (optional, for PEGylated materials) | researchgate.net |

This table summarizes common parameters for MALDI-TOF MS. The optimal matrix and instrument settings can vary depending on the specific conjugate.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for the structural elucidation and purity assessment of this compound conjugates. nih.govnih.gov ¹H NMR can confirm the covalent attachment of the PEG chain to the target molecule by observing characteristic chemical shifts. acs.org The repeating ethylene (B1197577) oxide units of the dPEG® linker produce a strong, characteristic signal in the ¹H NMR spectrum, typically around 3.6 ppm. researchgate.net

The purity of the conjugate can also be assessed by comparing the integration of signals corresponding to the PEG chain with those of the biomolecule. acs.orgcaymanchem.com This allows for the quantification of the degree of PEGylation. nih.gov For accurate analysis, especially for determining the purity of functionalized PEGs, it is often easier and more direct than other methods like SEC. acs.org Using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent can be particularly advantageous as it often provides a distinct, non-shifting hydroxyl peak, which can be used to quantify the degree of substitution. researchgate.net

| Technique | Application in this compound Conjugate Analysis | Reference |

| ¹H NMR | Structural confirmation, purity assessment, determination of degree of PEGylation | nih.govnih.govacs.org |

| Key Signals | ~3.6 ppm (PEG backbone), specific signals for the biomolecule and terminal groups | researchgate.net |

| Solvent | Deuterated solvents such as DMSO-d₆ or CDCl₃ | researchgate.netnih.gov |

This table highlights the utility of NMR spectroscopy. The choice of solvent and specific NMR experiments will depend on the nature of the conjugate.

When this compound is used to conjugate fluorescent dyes, UV-Visible and fluorescence spectroscopy are essential for quantifying the extent of conjugation and characterizing the spectral properties of the resulting product. acs.org The concentration of the conjugated dye can be determined by measuring its absorbance at its maximum absorption wavelength (λ_max) and applying the Beer-Lambert law.

Fluorescence spectroscopy provides information on the emission properties of the conjugate. Changes in the fluorescence quantum yield or emission wavelength upon conjugation can indicate alterations in the dye's local environment. For example, in a study involving a rhodamine-based linker, the fluorescence signal was used to quantify probe labeling and retention on cell surfaces. nih.gov These techniques are also used to monitor the release of a payload from the conjugate, as seen with the displacement of pyridyl-2-thione, which can be monitored at 343 nm. epo.orgepo.org

| Technique | Application | Example | Reference |

| UV-Visible Spectroscopy | Quantification of dye conjugation | Measuring absorbance of a dye at its λ_max to determine concentration | epo.org |

| Fluorescence Spectroscopy | Characterization of spectral properties, monitoring probe retention | Analyzing the emission spectrum of a fluorescently labeled conjugate | nih.govacs.org |

This table provides an overview of the spectroscopic methods used for dye-labeled conjugates. The specific wavelengths and experimental conditions are dependent on the particular dye being used.

Infrared Characterization of Surface-Immobilized Species

The process involves directing a beam of infrared light at the surface modified with the this compound. The molecules on the surface absorb the infrared radiation at specific frequencies corresponding to their vibrational transitions. The resulting spectrum shows absorption bands that are characteristic of the chemical bonds present in the molecule.

Key vibrational bands that are monitored to confirm immobilization include:

C-O-C stretch: The ether linkages within the polyethylene (B3416737) glycol (PEG) chain give rise to a strong, characteristic absorption band, typically in the region of 1100 cm⁻¹. The presence and intensity of this peak are indicative of the dPEG(R) backbone.

C=O stretch: The ester carbonyl group of the TFP ester has a distinct stretching vibration. This peak is monitored to confirm the presence of the reactive ester group prior to conjugation.

Amide I and Amide II bands: Following the reaction of the TFP ester with an amine-functionalized surface, the formation of an amide bond is confirmed by the appearance of the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands.

These spectral features provide direct evidence of the covalent attachment of the this compound to the surface and the integrity of the dPEG(R) chain.

Electrophoretic Techniques for Protein Conjugate Analysis

Electrophoretic techniques are fundamental for the analysis of protein conjugates formed with this compound. These methods separate molecules based on their size, charge, or a combination of both, providing critical information about the success of the conjugation reaction and the properties of the resulting bioconjugate.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to analyze protein conjugates of this compound. bio-rad.com It separates proteins primarily based on their molecular weight. In this method, the protein samples are treated with SDS, an anionic detergent that denatures the proteins and imparts a uniform negative charge. bio-rad.com This ensures that the migration of the proteins through the polyacrylamide gel is proportional to their molecular mass. bio-rad.com

When a protein is conjugated with one or more this compound molecules, its molecular weight increases. This increase is observable on an SDS-PAGE gel as a shift in the band position compared to the unconjugated protein. The extent of the shift provides a qualitative and semi-quantitative measure of the degree of PEGylation. A heterogeneous mixture of conjugates with varying numbers of attached dPEG(R) chains will appear as a smear or a series of discrete bands of higher molecular weight.

Table 1: Hypothetical SDS-PAGE Analysis of a PEGylated Protein

| Sample | Description | Apparent Molecular Weight (kDa) | Observation |

| 1 | Unconjugated Protein | 50 | Sharp band |

| 2 | Protein + this compound | 55, 60, 65 | Multiple bands indicating mono-, di-, and tri-PEGylated species |

| 3 | Purified Mono-PEGylated Protein | 55 | Single sharp band at a higher MW |

This technique is crucial for monitoring the progress of a conjugation reaction and for the purification and characterization of the final PEGylated product. google.com

Isoelectric Focusing (IEF) for Charge Heterogeneity Analysis

Isoelectric focusing (IEF) is an electrophoretic technique that separates proteins based on their isoelectric point (pI), which is the pH at which a protein has no net electrical charge. nih.gov IEF is particularly useful for analyzing the charge heterogeneity of protein conjugates with this compound.

The conjugation of this compound to a protein occurs through the reaction of the TFP ester with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues. This reaction results in the formation of a stable amide bond and the loss of a positive charge from the protonated amine group. Consequently, the pI of the protein is shifted to a more acidic value.

By running the conjugated protein on an IEF gel, which contains a stable pH gradient, one can separate the different PEGylated species based on their pI. nih.gov Unconjugated protein will focus at its native pI, while each successive addition of a dPEG(R) molecule will result in a new band at a lower pI. This allows for the resolution of species that may not be separable by SDS-PAGE alone, providing a detailed profile of the charge distribution of the conjugate mixture.

Table 2: Expected IEF Results for a PEGylated Protein

| Species | Number of dPEG(R)12 units | Charge Modification | Expected pI Shift |

| Unconjugated Protein | 0 | 0 | None |

| Mono-PEGylated | 1 | -1 | Acidic shift |

| Di-PEGylated | 2 | -2 | More acidic shift |

| Tri-PEGylated | 3 | -3 | Most acidic shift |

Quantitative Determination of Conjugation Efficiency and Molecular Loading

Determining the efficiency of the conjugation reaction and the average number of this compound molecules attached to each protein (molecular loading) is critical for ensuring the quality and consistency of the bioconjugate. sigmaaldrich.comsigmaaldrich.com

Several methods can be employed for this purpose. A common approach involves using a combination of techniques. For instance, the concentration of the protein can be determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay or by measuring the absorbance at 280 nm.

The extent of PEGylation can then be quantified. One method is to use a colorimetric assay if the PEG chain can be selectively derivatized with a chromophore. However, a more direct and widely used approach is mass spectrometry.

Mass Spectrometry (MS) , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a powerful tool for determining the precise molecular weight of the protein conjugates. google.com The mass spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of dPEG(R) chains. The mass difference between adjacent peaks corresponds to the mass of a single this compound unit that has been attached.

From the mass spectrum, the following can be calculated:

Conjugation Efficiency: The percentage of protein that has been successfully conjugated. This can be estimated by comparing the peak intensities of the conjugated species to that of the unconjugated protein.

Molecular Loading (Degree of PEGylation): The average number of dPEG(R) molecules per protein. This is calculated from the relative intensities of the different PEGylated species in the mass spectrum.

Table 3: Example Data from MALDI-TOF MS Analysis

| Peak | Observed Mass (Da) | Assignment | Relative Intensity (%) |

| 1 | 50,000 | Unconjugated Protein | 10 |

| 2 | 50,737 | Mono-PEGylated | 40 |

| 3 | 51,474 | Di-PEGylated | 35 |

| 4 | 52,211 | Tri-PEGylated | 15 |

From this data, the average molecular loading can be calculated as: (00.10) + (10.40) + (20.35) + (30.15) = 1.55 dPEG(R) molecules per protein.

The conjugation efficiency would be the sum of the relative intensities of all conjugated species, which in this example is 90%.

Theoretical and Computational Aspects in M Dpeg R 12 Tfp Ester Research

Kinetic Modeling of Bioconjugation Reactions to Predict Product Distribution

The reaction of m-dPEG(R)12-TFP ester with a biomolecule, typically targeting primary amines on lysine (B10760008) residues or the N-terminus, is a complex process. Kinetic modeling is a computational approach used to simulate the progress of this reaction over time, predicting the distribution of different conjugated products. nih.gov This is particularly important for proteins with multiple potential reaction sites, as the goal is often to achieve a specific degree of labeling or to target a particular site.

The bioconjugation reaction is a competitive process where the aminolysis (reaction with the amine) competes with the hydrolysis of the TFP ester. nih.gov A kinetic model for this system would include the rate constants for both of these reactions.

The general scheme can be represented as:

Aminolysis: Protein-NH₂ + m-dPEG(R)12-TFP → Protein-NH-CO-dPEG(R)12-m + TFP

Hydrolysis: m-dPEG(R)12-TFP + H₂O → m-dPEG(R)12-COOH + TFP

A kinetic model would consist of a set of differential equations describing the change in concentration of reactants, intermediates, and products over time. nih.gov By solving these equations, it is possible to predict the yield of the desired conjugate and the amount of hydrolyzed side-product under different reaction conditions (e.g., pH, temperature, reactant concentrations). nih.gov

Computational tools like PRELYM have been developed to predict the reactivity of specific lysine residues on a protein with active esters. nih.gov Such tools analyze the protein's structure to determine the accessibility and local environment of each amine, which influences its reactivity. nih.gov This information can be used to refine kinetic models and better predict the distribution of isoforms (conjugates with PEG at different sites). nih.gov

| Parameter | Description | Influence on Reaction Outcome |

|---|---|---|

| Rate Constant of Aminolysis (kamine) | The rate at which the TFP ester reacts with the amine groups on the biomolecule. | Determines the speed of conjugate formation. Varies for different amine sites on the protein. nih.gov |

| Rate Constant of Hydrolysis (khydrolysis) | The rate at which the TFP ester reacts with water, leading to its inactivation. | Determines the loss of the reactive PEG reagent over time. TFP esters are generally more stable against hydrolysis than NHS esters. researchgate.netwikipedia.org |

| Reactant Concentrations | Initial concentrations of the biomolecule and the this compound. | Affects the reaction rate and the final degree of labeling. |

| pH | Acidity or basicity of the reaction buffer. | Influences both the nucleophilicity of the amine and the rate of ester hydrolysis. researchgate.net |

In Silico Prediction of Reactivity and Hydrolytic Stability of TFP Esters

In silico methods, including quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models, can be used to predict the inherent reactivity and stability of molecules like this compound. acs.orgacs.org These predictions are valuable for selecting the appropriate crosslinking agent for a specific application.

The reactivity of the TFP ester is largely determined by the electron-withdrawing nature of the tetrafluorophenyl group, which makes the ester carbonyl carbon highly susceptible to nucleophilic attack by an amine. lumiprobe.com Quantum mechanical calculations can model the reaction pathway of aminolysis and hydrolysis, determining the energy barriers for these reactions. acs.org A lower energy barrier for aminolysis compared to hydrolysis indicates a more efficient conjugation reaction.

A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their superior hydrolytic stability, especially in aqueous solutions at neutral to basic pH. researchgate.netwikipedia.org While NHS esters can hydrolyze within minutes at pH 8, TFP esters are stable for several hours under similar conditions. researchgate.netwikipedia.orgacs.org This increased stability provides a wider time window for the conjugation reaction and can lead to higher yields of the desired product. thermofisher.cnnih.gov

In silico models can quantify this stability by calculating the hydrolysis half-life under various pH conditions. nih.gov These models often consider factors like the pKa of the leaving group (tetrafluorophenol in this case) and the electronic properties of the ester. nih.gov

| Ester Type | Leaving Group | Relative Hydrolytic Stability | Optimal pH for Conjugation |

|---|---|---|---|

| TFP Ester | 2,3,5,6-Tetrafluorophenol (B1216870) | High; less susceptible to hydrolysis in aqueous buffers compared to NHS esters. researchgate.netwikipedia.orgacs.org | Slightly higher than for NHS esters, often in the range of pH 7.5-8.5. researchgate.net |

| NHS Ester | N-Hydroxysuccinimide | Lower; susceptible to rapid hydrolysis, especially at pH > 8. researchgate.netnih.gov | Typically in the range of pH 7-8. researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Heterobifunctional and Multifunctional dPEG® Derivatives

The evolution of dPEG® technology is moving beyond simple monofunctional linkers to more complex architectures that offer greater versatility in bioconjugation. mdpi.com Research is increasingly focused on the design and synthesis of novel heterobifunctional and multifunctional dPEG® derivatives. mdpi.com Heterobifunctional PEGs possess different reactive groups at each end of the polymer chain, allowing for the specific linkage of two different molecules, such as a targeting ligand and a therapeutic agent. This flexibility is critical in the development of sophisticated constructs like antibody-drug conjugates (ADCs). technologynetworks.com

Multifunctional dPEG® derivatives, including dendrimer-like or multimeric structures, are also an active area of development. mdpi.comresearchgate.net These molecules feature multiple reactive sites, enabling the attachment of several copies of a drug or different types of molecules onto a single biocompatible scaffold. mdpi.com This approach can significantly increase the loading capacity of drug delivery systems. researchgate.net The ongoing development of these advanced derivatives aims to provide researchers with tools for creating highly specific and potent therapeutic and diagnostic agents. technologynetworks.com

Table 1: Comparison of dPEG® Derivative Architectures

| Derivative Type | Description | Key Advantage | Primary Application Example |

|---|---|---|---|

| Monofunctional | A single reactive group on one end of the dPEG® chain (e.g., m-dPEG(R)12-TFP ester). | Simple modification of surfaces or molecules. | Improving solubility and stability of peptides. |

| Homobifunctional | Identical reactive groups at both ends of the dPEG® chain. | Crosslinking identical molecules or forming homodimers. | Intramolecular protein crosslinking studies. |

| Heterobifunctional | Different reactive groups at each end of the dPEG® chain. | Sequential, controlled conjugation of two different molecules. | Antibody-Drug Conjugates (ADCs). technologynetworks.com |

| Multifunctional | Multiple reactive sites, often in a branched or dendritic structure. mdpi.com | High loading capacity for drugs or imaging agents. researchgate.net | High-payload drug delivery systems. mdpi.com |

Integration of this compound into Advanced Bioconjugation Platforms and Methodologies

The this compound, with its amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester, is being integrated into a variety of advanced bioconjugation platforms. TFP esters offer distinct advantages over more common N-hydroxysuccinimidyl (NHS) esters, including greater hydrolytic stability in aqueous buffers, which allows for more controlled and efficient conjugation reactions. vectorlabs.comvectorlabs.com The optimal reaction pH for TFP esters is typically between 7.5 and 8.0. vectorlabs.comvectorlabs.com

Modern bioconjugation strategies increasingly rely on site-specific modification to ensure homogeneity and preserve the biological activity of proteins and antibodies. While the TFP ester targets primary amines, which can be abundant on a protein surface, its use is being refined in multi-step conjugation schemes. For instance, it can be used in combination with orthogonal chemistries, such as "click chemistry." A heterobifunctional dPEG® linker might contain a TFP ester on one end and an azide (B81097) or alkyne on the other, allowing for a sequential and site-specific conjugation process. vectorlabs.com This approach combines the reliability of amine reactivity with the high specificity of bioorthogonal reactions, enabling the construction of complex, well-defined bioconjugates. vectorlabs.com

Exploration in Next-Generation Biosensors and Diagnostic Tools

The properties of dPEG® linkers, including this compound, are highly beneficial for the development of next-generation biosensors and diagnostic tools. researchgate.net A significant challenge in biosensor design is minimizing non-specific adsorption, where unwanted molecules bind to the sensor surface, leading to false signals and reduced sensitivity. nih.gov Coating sensor surfaces with dPEG® molecules creates a hydrophilic barrier that effectively reduces this non-specific binding. nih.gov This leads to an improved signal-to-noise ratio and more accurate and reliable detection of target analytes. vectorlabs.com

The use of dPEG® linkers is being explored in a wide array of biosensor platforms, including electrochemical, optical, and graphene-based sensors. nih.govmdpi.com In these applications, the dPEG® chain acts as a spacer to attach biorecognition elements (like antibodies or nucleic acids) to the sensor surface. nih.gov This controlled attachment can improve the orientation and accessibility of the recognition element, enhancing its ability to bind the target analyte and thereby increasing the sensitivity and performance of the diagnostic device. nih.gov The development of advanced biosensors is a critical step toward rapid, portable, and highly sensitive point-of-care diagnostics. researchgate.netutwente.nl

Table 2: Impact of dPEG® Surface Modification on Biosensor Performance

| Performance Metric | Challenge Without dPEG® | Advantage With dPEG® |

|---|---|---|

| Sensitivity | Low signal-to-noise ratio due to background interference. | Increased signal-to-noise ratio enhances detection of low-abundance analytes. vectorlabs.com |